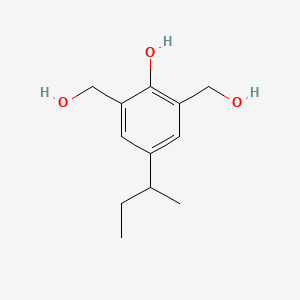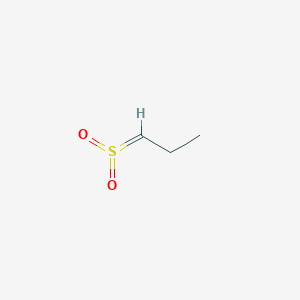
1-(Dioxo-lambda~6~-sulfanylidene)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dioxo-lambda~6~-sulfanylidene)propane is a chemical compound with the molecular formula C3H6O2S It is characterized by the presence of a sulfur atom double-bonded to an oxygen atom and a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dioxo-lambda~6~-sulfanylidene)propane can be achieved through several methods. One common approach involves the reaction of propane with sulfur dioxide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(Dioxo-lambda~6~-sulfanylidene)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized sulfur species.
Reduction: Reduction reactions can convert the compound into sulfides or other reduced sulfur compounds.
Substitution: The compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
1-(Dioxo-lambda~6~-sulfanylidene)propane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dioxo-lambda~6~-sulfanylidene)propane involves its interaction with molecular targets and pathways in biological systems. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can modulate various biochemical pathways. Its effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-(Dioxo-lambda~6~-sulfanylidene)methanamine: This compound has a similar sulfur-oxygen structure but with a different carbon backbone.
(Dioxido-lambda~6~-sulfanylidene)(dioxo)cobalt hydrate: This compound contains a similar sulfur-oxygen moiety but is complexed with cobalt.
Uniqueness
1-(Dioxo-lambda~6~-sulfanylidene)propane is unique due to its specific molecular structure and the presence of a propane backbone. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
54683-40-8 |
|---|---|
Molecular Formula |
C3H6O2S |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
1-sulfonylpropane |
InChI |
InChI=1S/C3H6O2S/c1-2-3-6(4)5/h3H,2H2,1H3 |
InChI Key |
YPOYIZHONBLRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC=S(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


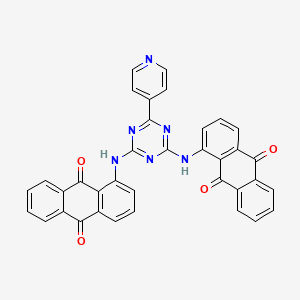

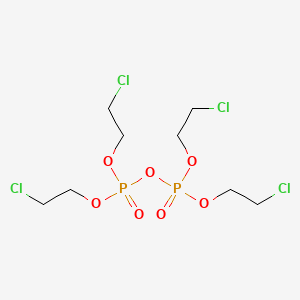
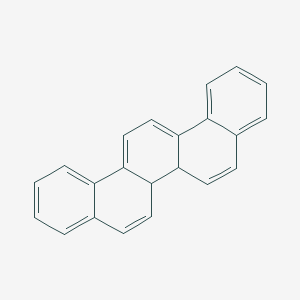
![4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile](/img/structure/B14637573.png)

![Morpholine, 4-[1-(4-nitrophenyl)ethenyl]-](/img/structure/B14637603.png)

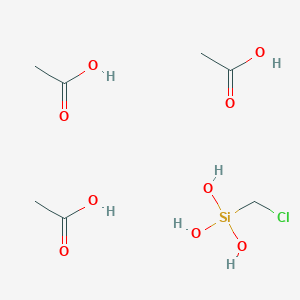
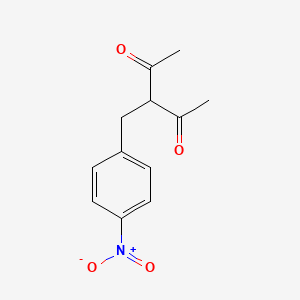


![1-Chloro-N-[2-(4-chlorophenoxy)phenyl]methanesulfonamide](/img/structure/B14637637.png)
